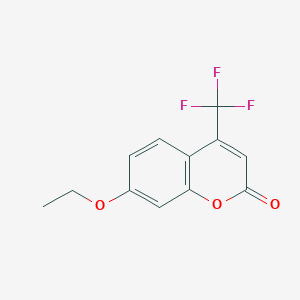

7-Ethoxy-4-trifluoromethylcoumarin

Beschreibung

Eigenschaften

IUPAC Name |

7-ethoxy-4-(trifluoromethyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O3/c1-2-17-7-3-4-8-9(12(13,14)15)6-11(16)18-10(8)5-7/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHOIERZAZMHGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151106 |

Source

|

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115453-82-2 |

Source

|

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115453822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethoxy-4-trifluoromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number 115453-83-3 chemical properties and safety data

The Metabolic Fate of 7-Ethoxy-4-trifluoromethylcoumarin in Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 7-Ethoxy-4-trifluoromethylcoumarin (EFC) when incubated with liver microsomes. EFC is a fluorogenic substrate widely used in drug discovery and development to probe the activity of cytochrome P450 (CYP) enzymes. Understanding its metabolism is crucial for the accurate interpretation of in vitro drug interaction studies and for its application as a tool compound in ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Executive Summary

The primary metabolic pathway of 7-Ethoxy-4-trifluoromethylcoumarin in liver microsomes is O-deethylation , resulting in the formation of the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). This reaction is predominantly catalyzed by various cytochrome P450 isoforms, making EFC a valuable substrate for assessing the activity and inhibition of these critical drug-metabolizing enzymes. Key CYP isoforms implicated in EFC metabolism include members of the CYP1A, CYP1B, and CYP2B subfamilies. While the metabolic pathway is well-established, specific kinetic parameters (Km and Vmax) for EFC with individual human CYP isoforms are not extensively reported in publicly available literature. This guide summarizes the known qualitative and quantitative data, provides detailed experimental protocols for studying EFC metabolism, and presents visual workflows and pathways to aid in experimental design and data interpretation.

Metabolic Pathway of 7-Ethoxy-4-trifluoromethylcoumarin

The metabolism of EFC in liver microsomes is a single-step enzymatic reaction.

-

Reaction: O-deethylation

-

Substrate: 7-Ethoxy-4-trifluoromethylcoumarin (EFC)

-

Enzymes: Cytochrome P450 (CYP) isoforms

-

Cofactor: NADPH

-

Product: 7-Hydroxy-4-trifluoromethylcoumarin (HFC) + Acetaldehyde

The reaction involves the oxidative removal of the ethyl group from the ether linkage at the 7-position of the coumarin (B35378) ring.

Data Presentation: Enzyme Kinetics

Relative Rates of EFC O-deethylation by Human CYP1 Family Isoforms:

The order of reaction rates for EFC O-deethylation among the human CYP1 family enzymes has been shown to be: CYP1A1 > CYP1B1 > CYP1A2 [1].

Involvement of CYP2B6:

Human CYP2B6 has been demonstrated to efficiently O-deethylate 7-ethoxy-4-trifluoromethylcoumarin[1].

For comparative purposes, the following tables summarize the kinetic parameters for the metabolism of structurally related coumarin derivatives, 7-ethoxycoumarin (B196162) and 7-benzyloxy-4-trifluoromethylcoumarin, by human liver microsomes and specific CYP isoforms. This data can provide an approximation of the enzymatic behavior towards EFC.

Table 1: Kinetic Parameters for 7-Ethoxycoumarin O-deethylation in Human Liver Microsomes and Recombinant CYP Isoforms

| Enzyme System | Km (µM) | Vmax (relative units or pmol/min/mg protein) | Reference |

| Human Liver Microsomes (P450 1A2-rich) | Low Km | Low Vmax | [2] |

| Human Liver Microsomes (P450 2E1-rich) | High Km | High Vmax | [2] |

| Recombinant human P450 1A1 | Low Km | Highest Activity | [2] |

| Recombinant human P450 1A2 | Low Km | - | [2] |

| Recombinant human P450 2E1 | High Km | - | [2] |

| Recombinant human P450 2B6 | Similar to P450 2E1 | Similar to P450 1A2 | [2] |

Table 2: Kinetic Parameters for 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) Metabolism in Human Liver Microsomes and Recombinant CYP Isoforms

| Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Pooled Human Liver Microsomes | 8.3 ± 1.3 | 454 ± 98 | [3] |

| cDNA-expressed CYP1A2 | Lower Km | Lower Vmax | [3] |

| cDNA-expressed CYP3A4 | Higher Km | Higher Vmax | [3] |

Experimental Protocols

The following sections provide a detailed methodology for a typical in vitro experiment to determine the metabolic fate and enzyme kinetics of 7-Ethoxy-4-trifluoromethylcoumarin in human liver microsomes.

Materials and Reagents

-

7-Ethoxy-4-trifluoromethylcoumarin (EFC)

-

7-Hydroxy-4-trifluoromethylcoumarin (HFC) standard

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

96-well microplates (black, for fluorescence reading)

-

Microplate reader with fluorescence detection capabilities

Experimental Workflow

Detailed Assay Protocol for EFC O-deethylation

-

Preparation of Reagents:

-

Prepare a stock solution of EFC in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Prepare a series of HFC standards in the assay buffer for generating a standard curve.

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension, potassium phosphate buffer, and varying concentrations of EFC.

-

Include control wells:

-

No-substrate controls (microsomes and NADPH, no EFC)

-

No-cofactor controls (microsomes and EFC, no NADPH)

-

No-enzyme controls (EFC and NADPH, no microsomes)

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the no-cofactor controls.

-

Incubate the plate at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30, and 60 minutes), with gentle shaking.

-

-

Reaction Termination and Sample Processing:

-

At each time point, terminate the reaction by adding an equal volume of cold acetonitrile.

-

Seal the plate and centrifuge at a high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated microsomal proteins.

-

-

Fluorescence Measurement:

-

Carefully transfer the supernatant to a clean, black 96-well plate.

-

Measure the fluorescence of the HFC product using a microplate reader. A typical excitation wavelength is around 410 nm, and the emission wavelength is around 510 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the no-substrate and no-cofactor controls.

-

Use the HFC standard curve to convert the fluorescence units into the concentration of HFC formed.

-

Plot the concentration of HFC formed over time to determine the initial reaction velocity.

-

To determine the kinetic parameters (Km and Vmax), plot the initial reaction velocities against the corresponding EFC concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Protocol for Determining the Contribution of Specific CYP Isoforms

To identify the specific CYP isoforms responsible for EFC O-deethylation, the following approaches can be used:

-

Recombinant Human CYP Isoforms: Incubate EFC with a panel of commercially available, individually expressed recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2B6) and measure HFC formation.

-

Chemical Inhibition: Co-incubate EFC and human liver microsomes with known selective inhibitors of specific CYP isoforms. A significant decrease in HFC formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

-

Immunoinhibition: Use antibodies specific to individual CYP isoforms to inhibit their activity in human liver microsomes and observe the effect on EFC metabolism.

Conclusion

7-Ethoxy-4-trifluoromethylcoumarin is a valuable tool for in vitro drug metabolism studies, primarily undergoing O-deethylation to a fluorescent product via the action of cytochrome P450 enzymes. The key isoforms involved in this biotransformation are CYP1A1, CYP1A2, CYP1B1, and CYP2B6. While detailed kinetic parameters for EFC with each of these isoforms are not widely published, the experimental protocols outlined in this guide provide a robust framework for researchers to determine these values and to investigate the metabolic fate of EFC in various experimental systems. A thorough understanding of the metabolism of probe substrates like EFC is essential for the accurate assessment of drug-drug interaction potential and for making informed decisions in the drug development pipeline.

References

- 1. Coumarins and P450s, Studies Reported to-Date [mdpi.com]

- 2. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: High-Throughput Screening for Enzyme Inhibitors Using 7-Ethoxy-4-trifluoromethylcoumarin

Introduction

High-throughput screening (HTS) is a fundamental methodology in modern drug discovery, facilitating the rapid evaluation of large compound libraries to identify potential therapeutic agents.[1] Fluorescence-based assays are particularly advantageous for HTS due to their high sensitivity, amenability to miniaturization, and broad dynamic range.[1][2] 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) is a pro-fluorescent substrate widely utilized for monitoring the activity of various enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][3]

The assay principle is based on the enzymatic O-dealkylation of the weakly fluorescent 7-EFC substrate into the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[2][3][4] The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity. Consequently, the presence of an enzyme inhibitor will diminish the rate of HFC formation, leading to a quantifiable reduction in the fluorescent signal. This method provides a robust and sensitive platform for identifying and characterizing enzyme inhibitors in a high-throughput format.[5][6]

Key Applications

-

Drug-Drug Interaction Studies: Screening for inhibitors of human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP3A4) to predict potential adverse drug-drug interactions.[5][6][7]

-

Lead Discovery: Identifying novel inhibitor scaffolds from large chemical libraries for therapeutic targets.

-

Enzyme Kinetics: Studying the mechanism of action of identified inhibitors.[8][9]

Assay Principle and Workflow

The enzymatic reaction at the core of this assay is the conversion of a coumarin (B35378) derivative. The enzyme, typically a member of the Cytochrome P450 family, metabolizes the non-fluorescent 7-EFC substrate. This process, when uninhibited, yields the fluorescent product HFC. An inhibitor compound binds to the enzyme, preventing or reducing the conversion of 7-EFC, thereby decreasing the fluorescent output.

The high-throughput screening process follows a standardized workflow designed for efficiency and automation. It begins with the preparation of assay plates containing the test compounds, followed by the sequential addition of enzyme and substrate, incubation, and finally, signal detection and data analysis to identify "hits".

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.

1. Materials and Reagents

-

Enzyme: Recombinant human CYP enzymes (e.g., CYP2B6) or human liver microsomes.[5]

-

Substrate: 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC), stock solution in DMSO or acetonitrile.[4]

-

Cofactors: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[4]

-

Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Positive Control: A known inhibitor for the target enzyme (e.g., bergamottin (B190657) for CYP2B6).[5]

-

Plates: Black, opaque-bottom 384-well assay plates.[4]

-

Solvent: DMSO (HPLC grade).

2. Reagent Preparation

-

Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

2X NADPH Regenerating System Mix: Prepare in Assay Buffer according to the manufacturer's instructions. Keep on ice.[4]

-

2X Enzyme Solution: Dilute the enzyme stock (e.g., recombinant CYP2B6) to a 2X final concentration in the 2X NADPH Regenerating System Mix. The optimal concentration should be determined empirically.

-

2X Substrate Solution: Dilute the 7-EFC stock solution to a 2X final concentration in Assay Buffer. The final concentration is typically near the Kₘ value for the enzyme.

-

Compound Plates: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 100-200 nL) to the assay plates using an acoustic dispenser or pin tool. For controls, dispense DMSO only (negative control) and a positive control inhibitor.

3. Assay Procedure

-

Compound Plating: Dispense 100 nL of test compounds, positive control, and DMSO vehicle into the appropriate wells of a 384-well assay plate.

-

Enzyme Addition: Add 10 µL of the 2X Enzyme Solution (containing the NADPH regenerating system) to all wells.

-

Pre-incubation: Mix the plate on a plate shaker for 1 minute. Incubate for 15-30 minutes at 37°C to allow compounds to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of the 2X 7-EFC Substrate Solution to all wells to start the reaction. The final volume should be 20 µL.

-

Incubation and Measurement: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time.

4. Data Analysis

The goal of data analysis is to determine the potency of inhibitory compounds, typically expressed as an IC₅₀ value.[10]

-

Background Subtraction: Subtract the average fluorescence signal of "no enzyme" wells from all other wells.

-

Normalization: Calculate the percent inhibition for each test compound concentration using the signals from the positive (C_pos, e.g., known inhibitor) and negative (C_neg, e.g., DMSO) controls.

-

Percent Inhibition = 100 * (1 - (Signal_compound - Signal_C_pos) / (Signal_C_neg - Signal_C_pos))

-

-

Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10]

Data Presentation and Quality Control

Assay performance and results should be systematically documented.

Table 1: Typical HTS Assay Parameters for CYP Inhibition

| Parameter | Recommended Value | Reference |

| Plate Format | 384-well, black, opaque | [4] |

| Final Assay Volume | 20 µL | [10] |

| Enzyme Source | Recombinant Human CYP Isoforms | [5] |

| Substrate (7-EFC) Conc. | 10 - 50 µM | [4][5] |

| Incubation Temperature | 37°C | [4] |

| Incubation Time | 15 - 60 minutes | [4] |

| Excitation Wavelength | 410 nm | [4] |

| Emission Wavelength | 538 nm | [4] |

| Final DMSO Conc. | < 1% | [1] |

Table 2: Assay Quality Control Metrics

The robustness and quality of an HTS assay are assessed using statistical parameters.[11] A Z' factor greater than 0.5 indicates an excellent assay suitable for HTS.[12][13]

| Metric | Formula | Typical Value |

| Z' Factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | > 0.5 |

| Signal-to-Background (S/B) | μ_neg / μ_bkg | > 10 |

| Signal-to-Noise (S/N) | (μ_neg - μ_pos) / √(σ_pos² + σ_neg²) | > 10 |

μ_pos and σ_pos are the mean and standard deviation of the positive control; μ_neg and σ_neg are for the negative control; μ_bkg is the mean of the background (no enzyme) wells.

Table 3: Example Inhibition Data for a CYP Enzyme

This table presents hypothetical data for several compounds screened against a specific CYP enzyme, demonstrating how results are typically summarized.

| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |

| Positive Control | 0.25 | 1.1 | 98.5 |

| Compound A | 1.5 | 1.0 | 95.2 |

| Compound B | 15.7 | 1.3 | 88.9 |

| Compound C | > 50 | N/A | < 20.0 |

| Compound D | 8.2 | 0.9 | 99.1 |

References

- 1. benchchem.com [benchchem.com]

- 2. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro [mdpi.com]

- 3. High-performance liquid chromatographic method for measurement of cytochrome P450-mediated metabolism of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorometric high-throughput screening for inhibitors of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Enzyme assay - Wikipedia [en.wikipedia.org]

- 10. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Enzyme Fragment Complementation Assay Technology [discoverx.com]

- 13. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based 7-Ethoxy-4-trifluoromethylcoumarin O-deethylation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) O-deethylation assay is a sensitive and direct method for measuring the activity of certain cytochrome P450 (CYP) enzymes. This fluorometric assay relies on the enzymatic conversion of the non-fluorescent substrate, 7-EFC, into the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC). The rate of 7-HFC formation is directly proportional to the enzyme activity.

This assay is particularly useful for assessing the activity of CYP1A2 and CYP2E1, and can also be used for other isoforms like CYP2B6.[1] In a cell-based format, this assay allows for the investigation of CYP induction or inhibition by xenobiotics in a more physiologically relevant context compared to microsomal preparations. This application note provides a detailed protocol for performing a cell-based 7-EFC O-deethylation assay, suitable for high-throughput screening and detailed kinetic studies.

Principle of the Assay

The core of the assay is the O-deethylation of 7-EFC, a reaction catalyzed by CYP enzymes in the presence of NADPH as a cofactor. The product, 7-HFC, can be readily detected and quantified using a fluorescence plate reader. The excitation and emission wavelengths for 7-HFC are approximately 410 nm and 510 nm, respectively.[2]

Signaling Pathway Diagram

Caption: Enzymatic conversion of 7-EFC to 7-HFC by CYP enzymes.

Experimental Workflow

The following diagram outlines the major steps involved in the cell-based 7-EFC O-deethylation assay.

Caption: A step-by-step workflow for the cell-based 7-EFC assay.

Detailed Experimental Protocol

This protocol is optimized for adherent cell lines such as HepG2 cells grown in 96-well plates.

Materials and Reagents

-

Cell Line: HepG2 (or other appropriate cell line with CYP expression, e.g., primary human hepatocytes)

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

7-Ethoxy-4-trifluoromethylcoumarin (7-EFC): Stock solution in DMSO (e.g., 10 mM)

-

NADPH: Stock solution in a suitable buffer (e.g., 10 mM in 100 mM phosphate (B84403) buffer, pH 7.4), prepare fresh

-

Control Inducer (e.g., for CYP1A2): Omeprazole (B731) or β-Naphthoflavone

-

Control Inhibitor (e.g., for CYP1A2): Furafylline

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Acetonitrile (B52724): For reaction termination

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Procedure

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Cell Treatment (for Induction or Inhibition Studies):

-

Induction: Replace the medium with fresh medium containing the desired concentrations of the test compound or a known inducer (e.g., 50 µM omeprazole for CYP1A2). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-72 hours.

-

Inhibition: For direct inhibition studies, proceed to step 3. If pre-incubation with an inhibitor is required, add the inhibitor at various concentrations and incubate for the desired time before the assay.

-

-

Preparation of Reaction Mixture:

-

Prepare a 2X reaction mixture in pre-warmed PBS or serum-free medium. The final concentrations in the well should be in the range of 10-50 µM for 7-EFC and 1 mM for NADPH. The optimal concentration of 7-EFC should be determined empirically but is often near the Km value for the target enzyme.

-

-

Assay Initiation:

-

Gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of warm PBS.

-

Add 50 µL of PBS or serum-free medium to each well.

-

To initiate the reaction, add 50 µL of the 2X reaction mixture to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 15-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding 50 µL of cold acetonitrile to each well.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity on a microplate reader with excitation set to approximately 410 nm and emission to approximately 510 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no cells or no NADPH).

-

Generate a standard curve using known concentrations of 7-HFC to convert relative fluorescence units (RFU) to the amount of product formed.

-

Calculate the enzyme activity as pmol of 7-HFC formed per minute per mg of protein (or per well).

-

For inhibition studies, plot the enzyme activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation

Table 1: Kinetic Parameters of 7-EFC O-deethylation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (µM) | 6.8 ± 2.5 | [1] |

| Vmax (nmol HFC/min/nmol P450) | 0.9 ± 0.5 | [1] |

Table 2: Recommended Controls for CYP Isoform-Specific Assays

| CYP Isoform | Probe Substrate | Inducer | Inhibitor |

| CYP1A2 | 7-EFC | Omeprazole (50 µM) | Furafylline |

| CYP2E1 | 7-EFC | Ethanol, Isoniazid | Disulfiram |

| CYP2B6 | 7-EFC | Phenobarbital (1 mM) | Ticlopidine |

Table 3: Example IC50 Values for CYP1A2 Inhibition (Microsomal Data)

| Inhibitor | IC50 (µM) | Experimental System | Reference |

| Furafylline | 0.07 | Human Liver Microsomes | [3] |

| α-Naphthoflavone | ~0.015 | Human Liver Microsomes | [1] |

Troubleshooting

-

High Background Fluorescence:

-

Ensure complete removal of serum-containing medium before starting the assay.

-

Check for autofluorescence of the test compounds.

-

Optimize the concentration of 7-EFC to minimize non-enzymatic conversion.

-

-

Low Signal:

-

Increase cell seeding density.

-

Optimize incubation time.

-

Ensure the freshness of the NADPH solution.

-

Check the filter and settings on the fluorescence reader.

-

-

High Well-to-Well Variability:

-

Ensure uniform cell seeding.

-

Mix reagents thoroughly before adding to the wells.

-

Use a multichannel pipette for simultaneous additions.

-

Conclusion

The cell-based 7-EFC O-deethylation assay is a robust and sensitive method for evaluating the activity, induction, and inhibition of key CYP450 enzymes in a cellular context. By following this detailed protocol, researchers can generate reliable data to support drug discovery and development programs. Careful optimization of assay parameters for the specific cell line and experimental conditions is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Preparation of 7-Ethoxy-4-trifluoromethylcoumarin Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of 7-Ethoxy-4-trifluoromethylcoumarin (EFC), a widely used fluorogenic substrate for assessing the activity of cytochrome P450 (CYP) enzymes.[1][2][3][4] Accurate preparation of these solutions is critical for reliable and reproducible experimental results in drug metabolism and toxicology studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 7-Ethoxy-4-trifluoromethylcoumarin is essential for its proper handling and storage, as well as for the preparation of accurate solutions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉F₃O₃ | [1][5] |

| Molecular Weight | 258.19 g/mol | [2][5][6] |

| Appearance | Off-white to pink solid | [6][7] |

| Solubility | DMSO: 50 mg/mL (with sonication) Chloroform: 100 mg/mL Methanol: Slightly soluble Acetone: 50 mg/mL | [1][6] |

| Storage (Solid) | -20°C, protected from light and moisture | [1][6] |

| Storage (Stock Solution) | -20°C for up to 1 month, or -80°C for up to 6 months | [6] |

| Stability | ≥ 4 years (solid form) | [1] |

| Excitation (Metabolite) | ~410 nm | [1][8] |

| Emission (Metabolite) | ~510 nm | [1][8] |

Experimental Protocols

I. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 7-Ethoxy-4-trifluoromethylcoumarin in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

7-Ethoxy-4-trifluoromethylcoumarin (solid)

-

Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated analytical balance

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Equilibration: Allow the vial of solid 7-Ethoxy-4-trifluoromethylcoumarin to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out 2.58 mg of 7-Ethoxy-4-trifluoromethylcoumarin using a calibrated analytical balance.

-

Dissolution:

-

Transfer the weighed solid to a sterile microcentrifuge tube or a small glass vial.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If the solid does not fully dissolve, sonicate the solution for 5-10 minutes.[6]

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6] Ensure the containers are tightly sealed and protected from light.

-

II. Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution in an appropriate assay buffer. The final concentration of the working solution will depend on the specific experimental requirements. Substrate working concentrations in the literature typically range from 1 to 50 µM.[9]

Materials:

-

10 mM 7-Ethoxy-4-trifluoromethylcoumarin stock solution in DMSO

-

Appropriate aqueous assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Sterile microcentrifuge tubes or plates

Procedure (Example for a 10 µM Working Solution):

-

Calculation: Use the dilution equation C₁V₁ = C₂V₂ to determine the volume of stock solution needed.

-

C₁ = 10 mM (Concentration of stock solution)

-

C₂ = 10 µM (Desired final concentration of working solution)

-

V₂ = 1 mL (Desired final volume of working solution)

-

V₁ = (C₂ * V₂) / C₁ = (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL

-

-

Dilution:

-

Pipette 999 µL of the desired assay buffer into a sterile tube.

-

Add 1 µL of the 10 mM stock solution to the buffer.

-

Mix thoroughly by gentle vortexing or pipetting up and down.

-

-

Use: Use the freshly prepared working solution immediately in your assay. It is not recommended to store aqueous solutions for more than one day.[10]

Application: Cytochrome P450 Activity Assay

7-Ethoxy-4-trifluoromethylcoumarin is a fluorogenic substrate that is O-deethylated by certain CYP450 enzymes to produce the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC).[1][4] The rate of HFC formation is directly proportional to the enzyme activity.

The following is a generalized workflow for a CYP450 activity assay using EFC. Specific conditions such as incubation time, temperature, and protein concentration should be optimized for the particular enzyme and experimental system.

Disclaimer: These protocols are intended as a guide. Researchers should always consult relevant literature and perform their own optimization for their specific experimental setup. Always handle chemicals with appropriate safety precautions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. echemi.com [echemi.com]

- 3. 7-Ethoxy-4-trifluoromethylcoumarin - CAS-Number 115453-82-2 - Order from Chemodex [chemodex.com]

- 4. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Ethoxy-4-trifluoromethylcoumarin | C12H9F3O3 | CID 130779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 7-Ethoxy-4-trifluoromethylcoumarin | 荧光细胞色素 | MCE [medchemexpress.cn]

- 8. Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for In Vitro Enzyme Kinetics Using 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) is a fluorogenic probe substrate widely used for characterizing the kinetics of various drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoforms. The enzymatic O-deethylation of the non-fluorescent 7-EFC molecule yields the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC). The rate of formation of 7-HFC, measured by an increase in fluorescence intensity over time, is directly proportional to the enzyme's catalytic activity. This property makes 7-EFC an ideal tool for high-throughput screening (HTS) of enzyme inhibitors and for detailed kinetic analysis of specific enzymes, such as CYP2B6. This document provides detailed protocols for using 7-EFC to determine key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).

Principle of the Assay

The assay is based on the enzymatic conversion of 7-EFC to 7-HFC. Cytochrome P450 enzymes, in the presence of the cofactor NADPH, catalyze the O-deethylation of 7-EFC. The product, 7-HFC, exhibits strong fluorescence with excitation and emission maxima typically around 400 nm and 500 nm, respectively. By monitoring the increase in fluorescence, the reaction velocity can be determined.

Applications

-

Enzyme Kinetics Characterization: Determination of Kₘ and Vₘₐₓ for specific enzymes, providing insights into substrate affinity and catalytic efficiency.[1][2]

-

Drug-Drug Interaction Studies: Screening for and characterizing inhibitory effects of new chemical entities on CYP enzyme activity.

-

Pharmacogenetics: Investigating the impact of genetic polymorphisms on enzyme function by comparing the kinetic parameters of different enzyme variants.[3][4][5]

-

High-Throughput Screening (HTS): Rapidly screening large compound libraries for potential enzyme inhibitors or activators.

Featured Enzyme: Cytochrome P450 2B6 (CYP2B6)

CYP2B6 is a highly polymorphic enzyme responsible for the metabolism of several clinically important drugs, including bupropion, efavirenz, and cyclophosphamide.[4][6][7] 7-EFC is a well-established substrate for CYP2B6, and its metabolism is significantly altered by various genetic variants, making it a valuable tool for studying the functional consequences of CYP2B6 polymorphisms.[3][5]

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes published kinetic parameters for the O-deethylation of 7-EFC by various human CYP enzymes and their variants. This data is essential for comparative analysis and for designing experiments.

| Enzyme | System | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (Vₘₐₓ/Kₘ) | Reference |

| CYP1A1 | Recombinant | 0.054 - 15.6 | Varies | Varies | [8] |

| CYP1A2 | Recombinant | 0.27 - 47 | Varies | Varies | [8] |

| CYP1B1 | Recombinant | 0.095 - 120 | Varies | Varies | [8] |

| CYP2B6.1 (Wild-type) | COS-7 Cells | Data not specified | Data not specified | Data not specified | [3][5] |

| CYP2B6.6 | E. coli | 4-fold increase vs. WT | Data not specified | Data not specified | [3] |

| Pooled Human Liver Microsomes | Microsomes | 8.3 ± 1.3 (for BFC) | 454 ± 98 (for BFC) | Data not specified | [9] |

*Note: Data for 7-benzyloxy-4-trifluoromethylcoumarin (BFC), a structurally similar substrate. Kinetic values for 7-EFC can vary significantly depending on the experimental system (e.g., recombinant enzyme, liver microsomes, cell lysates) and conditions.[4]

Diagrams and Visualizations

Metabolic Pathway of 7-EFC

References

- 1. biochem.du.ac.in [biochem.du.ac.in]

- 2. Untitled Document [ucl.ac.uk]

- 3. Polymorphic Variants of Cytochrome P450 2B6 (CYP2B6.4–CYP2B6.9) Exhibit Altered Rates of Metabolism for Bupropion and Efavirenz: A Charge-Reversal Mutation in the K139E Variant (CYP2B6.8) Impairs Formation of a Functional Cytochrome P450-Reductase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacogenetics of cytochrome P450 2B6 (CYP2B6): advances on polymorphisms, mechanisms, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYP2B6 cytochrome P450 family 2 subfamily B member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PharmVar GeneFocus: CYP2B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescence Microscopy Imaging of Enzyme Activity with 7-Ethoxy-4-trifluoromethylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Ethoxy-4-trifluoromethylcoumarin (EFC) is a fluorogenic substrate widely utilized for the detection and quantification of cytochrome P450 (CYP) enzyme activity.[1][2][3] CYPs are a superfamily of enzymes crucial in the metabolism of a vast array of endogenous and exogenous compounds, including pharmaceuticals.[1][2] The principle of the EFC-based assay lies in its enzymatic conversion to a highly fluorescent product. EFC itself is virtually non-fluorescent; however, upon O-deethylation by active CYP enzymes, it is metabolized to 7-hydroxy-4-trifluoromethylcoumarin (HFC).[2][3] HFC is a fluorescent molecule with distinct excitation and emission spectra, allowing for the real-time monitoring of enzyme kinetics.[1][2] This application note provides detailed protocols for the use of EFC in fluorescence microscopy to image CYP enzyme activity in live cells, offering spatial and temporal resolution of metabolic processes.

EFC is metabolized by several CYP isoforms, making it a valuable tool for studying the activity of enzymes such as CYP1A2, CYP2B6, CYP2C19, and CYP2E1.[2] The fluorescence-based readout is highly sensitive, enabling the detection of low enzyme activities.[2]

Data Presentation

Photophysical and Chemical Properties

| Property | 7-Ethoxy-4-trifluoromethylcoumarin (EFC) | 7-Hydroxy-4-trifluoromethylcoumarin (HFC) |

| Molecular Formula | C₁₂H₉F₃O₃[1] | C₁₀H₅F₃O₃ |

| Molecular Weight | 258.20 g/mol [1] | 230.14 g/mol |

| Excitation Maximum | ~330 nm | ~410 nm[1][4] |

| Emission Maximum | ~400 nm | ~510 nm[1][4] |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in DMSO, DMF | - |

Enzyme Kinetic Parameters (from Spectrofluorometric Assays)

The following data were obtained from studies using liver microsomes and should be considered as a reference for the enzymatic reaction. Optimal conditions for microscopy-based assays may vary.

| Species | Enzyme Source | Vmax (nmol HFC/min/nmol P450) | Km (µM) |

| Rat | Liver Microsomes | 1.4 ± 0.2[2] | 11.0 ± 3.1[2] |

| Dog | Liver Microsomes | 4.3 ± 1.5[2] | 67 ± 19[2] |

| Human | Liver Microsomes | 0.9 ± 0.5[2] | 6.8 ± 2.5[2] |

Signaling and Experimental Workflow Diagrams

Experimental Protocols

Reagent Preparation

1. EFC Stock Solution (10 mM):

-

Dissolve 2.58 mg of 7-Ethoxy-4-trifluoromethylcoumarin (MW: 258.20 g/mol ) in 1 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Vortex until fully dissolved.

-

Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Live-Cell Imaging Buffer:

-

Use a buffered salt solution such as Hank's Balanced Salt Solution (HBSS) or a phenol (B47542) red-free cell culture medium supplemented with HEPES buffer to maintain physiological pH during imaging.

Live-Cell Imaging Protocol

This protocol provides a general guideline for imaging CYP activity in cultured mammalian cells. Optimization of EFC concentration and incubation time is recommended for each cell type and experimental condition.

1. Cell Seeding:

-

Seed cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

-

Culture cells in their standard growth medium until they reach 50-70% confluency.

2. EFC Loading:

-

Prepare a fresh working solution of EFC by diluting the 10 mM stock solution in pre-warmed live-cell imaging buffer. A starting concentration range of 1-20 µM is recommended. The optimal concentration should be determined experimentally to ensure sufficient signal without causing cytotoxicity.

-

Wash the cells twice with pre-warmed live-cell imaging buffer.

-

Add the EFC working solution to the cells and incubate at 37°C in a cell culture incubator for 15-30 minutes. Protect from light during incubation.

3. Fluorescence Microscopy Imaging:

-

Mount the glass-bottom dish or chamber slide on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Use a filter set appropriate for HFC fluorescence (e.g., excitation ~405 nm, emission ~510 nm). A DAPI or similar filter cube may be suitable.

-

Acquire a pre-incubation image to establish baseline fluorescence.

-

Initiate time-lapse imaging immediately after adding the EFC solution or after a brief pre-incubation period.

-

Acquire images at regular intervals (e.g., every 1-5 minutes) for a duration determined by the rate of the enzymatic reaction.

-

Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

4. Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the change in fluorescence intensity over time.

-

Define regions of interest (ROIs) corresponding to individual cells.

-

Measure the mean fluorescence intensity within each ROI for each time point.

-

Subtract the background fluorescence from a cell-free region.

-

Plot the mean fluorescence intensity as a function of time. The initial slope of this curve is proportional to the rate of enzyme activity.

Important Considerations

-

Controls: Include appropriate controls in your experiment:

-

Negative Control: Cells not treated with EFC to determine autofluorescence levels.

-

Vehicle Control: Cells treated with the same concentration of DMSO used to prepare the EFC working solution.

-

Inhibitor Control: Pre-treat cells with a known CYP inhibitor to confirm that the observed fluorescence increase is due to specific enzyme activity.

-

-

Photostability: While coumarin (B35378) fluorophores are generally photostable, it is crucial to minimize light exposure to prevent photobleaching and phototoxicity, which can affect cell health and enzyme activity.

-

Product Leakage: The fluorescent product, HFC, may leak from the cells over time. This can lead to an underestimation of enzyme activity. It is advisable to perform initial experiments to assess the rate of product leakage in your specific cell model.

-

Substrate and Product Interference: At high concentrations, the substrate or product may have cytotoxic effects or inhibit the enzyme. It is important to work within a concentration range that is non-toxic and where the reaction rate is linear.

By following these application notes and protocols, researchers can effectively utilize 7-Ethoxy-4-trifluoromethylcoumarin as a powerful tool for the real-time visualization and quantification of cytochrome P450 activity in living cells, providing valuable insights into drug metabolism and cellular toxicology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantifying enzyme activity in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Quantification of P450 Enzyme Activity with a 7-Ethoxy-4-trifluoromethylcoumarin Assay

Application Notes

The 7-Ethoxy-4-trifluoromethylcoumarin (EFC) assay is a highly sensitive and direct fluorometric method for measuring the activity of cytochrome P450 (CYP450) enzymes. This assay relies on the O-deethylation of the non-fluorescent EFC substrate by CYP450 enzymes to produce the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC). The rate of HFC formation is directly proportional to the enzyme activity, providing a straightforward and reproducible method for assessing CYP450 function.[1]

This assay is applicable across various research and drug development stages, including:

-

Enzyme Kinetics: Determination of kinetic parameters such as Vmax and Km.[1]

-

Drug Discovery: High-throughput screening of potential CYP450 inhibitors and inducers.

-

Toxicology: Assessing the impact of xenobiotics on CYP450 activity.

-

Pharmacology: Characterizing the metabolic profile of drug candidates.

The primary advantage of the EFC assay is its simplicity and sensitivity, allowing for direct measurement of the fluorescent product in the reaction medium without the need for complex extraction procedures.[1] The assay can be performed using various enzyme sources, including liver microsomes and recombinant CYP450 isoforms.

Experimental Protocols

Required Materials and Reagents

-

7-Ethoxy-4-trifluoromethylcoumarin (EFC)

-

7-Hydroxy-4-trifluoromethylcoumarin (HFC)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Liver microsomes or recombinant CYP450 enzymes

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Methanol (B129727) (for reaction termination)

-

96-well black microplates (for fluorescence reading)

-

Fluorescence microplate reader

Reagent Preparation

-

Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM solution of potassium phosphate and adjust the pH to 7.4.

-

EFC Stock Solution (10 mM): Dissolve EFC in methanol to a final concentration of 10 mM. Store at -20°C, protected from light.

-

HFC Stock Solution (1 mM): Dissolve HFC in methanol to a final concentration of 1 mM. This will be used to prepare the standard curve. Store at -20°C, protected from light.

-

NADPH Regenerating System: Prepare according to the manufacturer's instructions.

Assay Procedure

-

Prepare the Reaction Mixture: In a 96-well black microplate, prepare the reaction mixture containing the potassium phosphate buffer, liver microsomes (or recombinant CYP450 enzyme), and EFC substrate. The final volume should be brought up with buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Add the NADPH regenerating system to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate the Reaction: Stop the reaction by adding an equal volume of cold methanol.

-

Fluorescence Measurement: Measure the fluorescence intensity of the HFC product using a fluorescence microplate reader with an excitation wavelength of approximately 410 nm and an emission wavelength of approximately 510 nm.[2]

Standard Curve Preparation

-

Prepare HFC Standards: Prepare a series of HFC standards by serially diluting the 1 mM HFC stock solution in the reaction buffer containing terminated microsomes (to account for matrix effects). A typical concentration range for the standard curve is 0-10 µM.

-

Measure Fluorescence: Measure the fluorescence of the HFC standards in the same 96-well plate as the samples.

-

Plot the Standard Curve: Plot the fluorescence intensity against the known HFC concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), which will be used to calculate the concentration of HFC produced in the enzymatic reactions.

Data Analysis

-

Calculate HFC Concentration: Use the standard curve equation to convert the fluorescence readings of the samples into HFC concentrations (in µM).

-

Calculate Enzyme Activity: Calculate the P450 enzyme activity using the following formula:

Activity (pmol/min/mg protein) = ( [HFC] µM * Reaction Volume µL ) / ( Incubation Time min * Microsomal Protein mg )

Quantitative Data Presentation

Table 1: Typical Reagent Concentrations for the EFC Assay

| Reagent | Final Concentration Range |

| Potassium Phosphate Buffer | 50 - 100 mM (pH 7.4) |

| Liver Microsomal Protein | 0.1 - 0.5 mg/mL |

| Recombinant CYP450 | 10 - 50 pmol/mL |

| EFC | 1 - 100 µM |

| NADPH | 1 mM |

Table 2: Kinetic Parameters of EFC O-Deethylation in Liver Microsomes from Different Species[1]

| Species | Vmax (nmol HFC/min/nmol P450) | Km (µM) |

| Rat | 1.4 ± 0.2 | 11.0 ± 3.1 |

| Dog | 4.3 ± 1.5 | 67 ± 19 |

| Human | 0.9 ± 0.5 | 6.8 ± 2.5 |

Mandatory Visualizations

Caption: Enzymatic conversion of EFC to HFC by CYP450.

Caption: Experimental workflow for the P450 EFC assay.

Caption: HFC standard curve for activity quantification.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or low signal | Inactive enzyme or microsomes | Use fresh enzyme/microsomes and ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles. |

| Omission of a key reagent (e.g., NADPH) | Double-check the preparation of the reaction mixture to ensure all components are included at the correct concentrations. | |

| Incorrect filter settings on the plate reader | Verify that the excitation and emission wavelengths are set correctly for HFC (Ex: ~410 nm, Em: ~510 nm). | |

| High background signal | Contaminated reagents or buffer | Use fresh, high-purity reagents and buffer. |

| Autofluorescence of test compounds | Run a control reaction without the enzyme or NADPH to determine the background fluorescence of the test compound. Subtract this background from the sample readings. | |

| Non-linear reaction rate | Substrate depletion | Reduce the incubation time or decrease the enzyme concentration. |

| Enzyme instability | Ensure the assay is performed within the enzyme's stability window. Consider using a protein stabilizer if necessary. | |

| Poor standard curve | Inaccurate dilutions of HFC standards | Carefully prepare the HFC standards using calibrated pipettes. |

| Quenching of fluorescence by the reaction matrix | Prepare the standard curve in the same buffer and matrix as the samples (including terminated microsomes). |

References

- 1. A highly sensitive tool for the assay of cytochrome P450 enzyme activity in rat, dog and man. Direct fluorescence monitoring of the deethylation of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

How to minimize background fluorescence in 7-Ethoxy-4-trifluoromethylcoumarin assays

Welcome to the Technical Support Center for 7-Ethoxy-4-trifluoromethylcoumarin (7-EFC) assays. This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background fluorescence and resolving common issues encountered during their experiments. High background signals can obscure true results, decrease assay sensitivity, and lead to inaccurate data. By systematically identifying and addressing potential sources of interference, you can significantly enhance the quality and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the 7-EFC assay?

The 7-EFC assay is a fluorescence-based method used to measure the activity of certain enzymes, particularly cytochrome P450s (CYPs).[1][2] The substrate, 7-Ethoxy-4-trifluoromethylcoumarin, is a non-fluorescent molecule. In the presence of a specific enzyme, it is converted to the highly fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC).[1] The rate of fluorescent product formation is directly proportional to the enzyme's activity.

Q2: What are the optimal excitation and emission wavelengths for the 7-HFC product?

The fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (7-HFC), is typically excited at a wavelength of around 410 nm, with the emission peak at approximately 510 nm.[1] To minimize background from common assay components like NADPH, it is often recommended to use an excitation wavelength greater than 400 nm.[3][4]

Q3: What are the primary sources of high background fluorescence in 7-EFC assays?

High background fluorescence is a common challenge, particularly in the blue-green spectral region. The main contributors can be categorized as follows:

-

Assay Buffers and Media: Many standard cell culture media contain fluorescent components like phenol (B47542) red and riboflavin.[5]

-

Test Compounds: The compounds being screened can themselves be fluorescent (autofluorescence) at the excitation and emission wavelengths of 7-HFC.[6]

-

Biological Materials: Endogenous molecules within cells or enzyme preparations can fluoresce. Contamination of tissue samples with blood can also be problematic as hemoglobin absorbs light in the 370-450 nm range.[7]

-

Substrate Instability: Spontaneous hydrolysis of the 7-EFC substrate can lead to the release of the fluorescent product, 7-HFC, independent of enzyme activity.[6]

-

Plasticware: Certain types of microplates, especially those made of plastic, can exhibit significant background fluorescence.[8]

Q4: How does pH influence the fluorescence of the 7-HFC product?

The fluorescence intensity of 7-hydroxycoumarin derivatives, including 7-HFC, is pH-dependent, with fluorescence generally increasing at higher pH values.[4] It is therefore critical to maintain a consistent and optimal pH throughout your experiments to ensure reproducibility.[4]

Troubleshooting Guides

Problem 1: High background fluorescence in all wells (including no-enzyme controls).

This suggests that one or more of the assay reagents are autofluorescent.[5]

| Potential Cause | Recommended Solution |

| Assay Buffer or Media Autofluorescence | Prepare a "buffer/media only" control to measure its intrinsic fluorescence. If it's high, consider using a specialized low-fluorescence buffer like phosphate-buffered saline (PBS).[5] |

| Contaminated Reagents | Test each reagent individually for fluorescence. Ensure all reagents are of high purity and stored correctly. |

| Substrate Instability | Assess the rate of spontaneous 7-EFC hydrolysis in your assay buffer without any enzyme. If this rate is high, you may need to adjust the buffer composition or pH.[6] |

| Microplate Fluorescence | Use black, opaque microplates, as they are designed to minimize background fluorescence and prevent light leakage between wells.[5] For solution-based assays, top-reading fluorescence plate readers are generally more sensitive.[3] |

Problem 2: High fluorescence signal in the presence of a test compound, even without the enzyme.

This indicates that the test compound itself is interfering with the assay.

| Potential Cause | Recommended Solution |

| Intrinsic Compound Fluorescence | Run a parallel experiment with the compound in the assay buffer alone (no enzyme) to quantify its fluorescence.[5] This value should be subtracted from the signal obtained in the wells containing the enzyme. |

| Light Scattering | Precipitated or aggregated test compounds can scatter light, leading to an artificially high signal.[6] Visually inspect the wells for any precipitation. The inclusion of a small amount of a non-ionic detergent, such as 0.01-0.1% Triton X-100, may help prevent aggregation.[4][6] |

Problem 3: Lower than expected fluorescence signal or apparent inhibition.

This can be caused by factors that reduce the detected fluorescence, which may be misinterpreted as enzyme inhibition.

| Potential Cause | Recommended Solution |

| Fluorescence Quenching | Some compounds can absorb light at the excitation or emission wavelengths of 7-HFC, a phenomenon known as the inner filter effect.[6] Measure the absorbance spectrum of your test compound to check for overlap with the 7-HFC excitation and emission spectra. |

| Sub-optimal Substrate Concentration | The concentration of 7-EFC may be too low for the enzyme to function optimally. It is advisable to perform a substrate titration to determine the Michaelis constant (Km) and use a substrate concentration around this value.[4] |

| Inactive Enzyme | Ensure the enzyme has been stored and handled correctly. It's good practice to test the enzyme's activity with a known positive control substrate.[4] |

Data Presentation

Table 1: Recommended Settings for 7-EFC Assays

| Parameter | Recommendation | Rationale |

| Excitation Wavelength | > 400 nm (e.g., 410 nm) | Minimizes background fluorescence from components like NADPH.[3][4] |

| Emission Wavelength | ~510 nm | Matches the emission peak of the 7-HFC product.[1] |

| Microplate Type | Black, opaque | Reduces background fluorescence and well-to-well crosstalk.[5] |

| Reading Mode | Top-reading (for solutions) | Generally provides better signal-to-noise ratios for solution-based assays.[3] |

Experimental Protocols

Protocol 1: Determining Background Fluorescence from Assay Components

Objective: To quantify the fluorescence contribution of the assay buffer, media, and other reagents.

Materials:

-

Black, opaque 96-well or 384-well microplate[5]

-

Assay buffer and other components (e.g., cofactors, vehicle control like DMSO)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Designate at least three wells as "blank" controls.

-

To these blank wells, add all assay components (buffer, media, vehicle control) in the same volumes as the experimental wells, but omit the enzyme and the 7-EFC substrate .

-

Designate another set of three wells as "substrate blank" controls.

-

To the "substrate blank" wells, add all assay components, including the 7-EFC substrate, but omit the enzyme .

-

Incubate the plate according to your standard assay protocol.

-

Measure the fluorescence using the optimal excitation and emission wavelengths for 7-HFC.

Data Analysis:

-

The average fluorescence of the "blank" wells represents the background from the assay components.

-

The average fluorescence of the "substrate blank" wells indicates the level of spontaneous substrate hydrolysis plus the background from the assay components.

Protocol 2: Assessing Test Compound Interference

Objective: To determine if a test compound is autofluorescent or causes light scattering.

Materials:

-

Black, opaque 96-well or 384-well microplate[5]

-

Assay buffer

-

Test compounds and vehicle control (e.g., DMSO)

-

Microplate reader

Procedure:

-

On a separate plate from your main enzymatic assay, add the assay buffer to a set of wells.

-

Add your test compounds to these wells at the final concentration used in the primary screen.

-

Include vehicle-only wells as a control.[6]

-

Measure the fluorescence of this plate using the same instrument settings as your primary assay.

Data Analysis:

-

The fluorescence value for each compound-containing well is the interference value. This value should be subtracted from the corresponding wells in your primary assay plate.[5]

Visualizations

References

- 1. Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatographic method for measurement of cytochrome P450-mediated metabolism of 7-ethoxy-4-trifluoromethylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

Optimizing incubation time and temperature for 7-Ethoxy-4-trifluoromethylcoumarin assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Ethoxy-4-trifluoromethylcoumarin (EFC) assays. The content is designed to address specific issues that may be encountered during the optimization of incubation time and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation temperature for EFC assays and is optimization necessary?

A1: The standard and most widely used incubation temperature for cytochrome P450 (CYP) enzyme assays, including those using EFC, is 37°C.[1] This temperature mimics physiological conditions in humans. For most routine screening purposes, 37°C is a reliable choice. However, for detailed kinetic studies or when working with specific CYP isoforms or their genetic variants, temperature optimization may be beneficial. Studies have shown that the optimal temperature for enzymatic activity can vary between CYP isoforms and even among their genetic variants, with a range of 34°C to 40°C being investigated.[2][3]

Q2: How do I determine the optimal incubation time for my EFC assay?

A2: The optimal incubation time is the duration that ensures the enzymatic reaction is within its linear range. This means the rate of product formation is constant over time. To determine this, a time-course experiment is essential.[4] A typical starting point for incubation is between 10 and 30 minutes.[1] However, the ideal time can be influenced by factors such as enzyme concentration, substrate concentration, and the specific activity of the enzyme source.

Q3: What are the key factors that can influence the optimal incubation conditions?

A3: Several factors can affect the optimal incubation time and temperature for an EFC assay:

-

Enzyme Source: The specific activity can vary significantly between different enzyme sources, such as human liver microsomes, recombinant enzymes, or S9 fractions.

-

CYP Isoform: Different CYP isoforms metabolize EFC at different rates. For example, CYP1A1 and CYP1A2 are known to metabolize EFC.[5][6][7]

-

Substrate Concentration: The concentration of EFC can impact the reaction rate.

-

Cofactor Availability: The presence of sufficient NADPH is crucial for CYP enzyme activity.

-

Buffer Composition and pH: The pH of the reaction buffer should be maintained at an optimal level, typically around 7.4.

Q4: Can the test compound interfere with the EFC assay?

A4: Yes, test compounds can interfere with the assay in several ways. Some compounds may exhibit intrinsic fluorescence at the excitation and emission wavelengths used for detecting the product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), leading to false-positive results.[8] Additionally, the compound could directly inhibit or activate the CYP enzyme being studied. It is crucial to run appropriate controls, including a control with the test compound in the absence of the enzyme, to check for autofluorescence.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High background fluorescence | - Autofluorescence of the test compound or vehicle (e.g., DMSO).- Contamination of reagents or microplates.- Substrate (EFC) degradation. | - Run a control well with the test compound and all reaction components except the enzyme to measure its intrinsic fluorescence.- Use high-quality, fresh reagents and clean, non-fluorescent microplates.- Prepare fresh EFC stock solutions and protect them from light. |

| Low or no signal | - Inactive enzyme.- Insufficient incubation time.- Sub-optimal temperature.- Incorrect filter set on the fluorometer. | - Verify the activity of your enzyme preparation with a known substrate.- Perform a time-course experiment to ensure the incubation time is sufficient.- Confirm the incubator and plate reader are set to the correct temperature (typically 37°C).- Ensure the excitation and emission wavelengths are correctly set for HFC detection (typically around 410 nm excitation and 510 nm emission).[9] |

| Non-linear reaction kinetics | - Incubation time is too long, leading to substrate depletion or enzyme instability.- Enzyme concentration is too high. | - Reduce the incubation time. Perform a time-course experiment to identify the linear range.- Reduce the concentration of the enzyme in the reaction mixture. |

| High variability between replicates | - Inaccurate pipetting.- Temperature gradients across the microplate.- Edge effects in the microplate. | - Ensure proper pipetting technique and use calibrated pipettes.- Pre-incubate the plate at the desired temperature to ensure uniformity.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity and temperature stability. |

| Unexpected inhibition or activation | - The test compound may be a CYP inhibitor or activator.- The solvent (e.g., DMSO) concentration may be too high. | - This may be a true result. Confirm with follow-up experiments.- Ensure the final solvent concentration is low and consistent across all wells, including controls. |

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time

This protocol outlines the steps to determine the linear range of the EFC O-deethylation reaction.

Materials:

-

7-Ethoxy-4-trifluoromethylcoumarin (EFC)

-

NADPH regenerating system

-

Human liver microsomes or recombinant CYP enzyme

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare stock solutions of EFC and the NADPH regenerating system.

-

Reaction Mixture Preparation: Prepare a master mix containing the buffer, enzyme, and EFC at the desired final concentrations.

-

Initiate Reaction: Start the reaction by adding the NADPH regenerating system to the master mix.

-

Time-Course Measurement: Immediately after initiating the reaction, measure the fluorescence at multiple time points (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes) at 37°C.

-

Data Analysis: Plot the fluorescence intensity against time. The optimal incubation time falls within the initial linear portion of the curve.

Protocol 2: Determining the Optimal Incubation Temperature

This protocol is for fine-tuning the incubation temperature for specific applications.

Materials:

-

Same as Protocol 1.

Procedure:

-

Prepare Reagents: Prepare stock solutions as described in Protocol 1.

-

Reaction Setup: Prepare reaction mixtures in separate tubes or wells of a microplate.

-

Temperature Incubation: Incubate the reaction mixtures at a range of temperatures (e.g., 34°C, 37°C, and 40°C) for a fixed time determined from Protocol 1 (within the linear range).

-

Terminate Reaction: Stop the reaction at the end of the incubation period (e.g., by adding a stopping reagent or by rapid cooling).

-

Fluorescence Measurement: Measure the fluorescence of each sample.

-

Data Analysis: Compare the fluorescence signals obtained at different temperatures to identify the temperature that yields the highest activity while maintaining enzyme stability.

Quantitative Data Summary

The following tables provide a summary of kinetic parameters for EFC metabolism by various CYP isoforms. These values can serve as a reference for expected enzyme activity.

Table 1: Michaelis-Menten Constants (Km) for EFC O-Deethylation

| CYP Isoform | Km (µM) | Reference |

| CYP1A1 | 0.054 - 15.6 | [5] |

| CYP1A2 | 0.27 - 47 | [5] |

| CYP1B1 | 0.095 - 120 | [5] |

Note: The wide range of Km values reflects studies with different coumarin (B35378) derivatives.

Mandatory Visualization

Caption: Workflow for optimizing incubation time and temperature in EFC assays.

References

- 1. benchchem.com [benchchem.com]

- 2. The influence of temperature on the metabolic activity of CYP2C9, CYP2C19, and CYP3A4 genetic variants in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The influence of temperature on the metabolic activity of CYP2C9, CYP2C19, and CYP3A4 genetic variants in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic deuterium isotope effects for 7-alkoxycoumarin O-dealkylation reactions catalyzed by human cytochromes P450 and in liver microsomes. Rate-limiting C-H bond breaking in cytochrome P450 1A2 substrate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of CYP2B6 component of 7-ethoxy-4-trifluoromethylcoumarin O-deethylation activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting low signal-to-noise ratio in 7-Ethoxy-4-trifluoromethylcoumarin experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 7-Ethoxy-4-trifluoromethylcoumarin (EFC) in their experiments.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio is a common issue in fluorescence-based assays. This guide provides a systematic approach to identifying and resolving the root causes of this problem in your EFC experiments.

Q1: My fluorescence signal is weak or absent. What are the initial steps to troubleshoot this issue?

A weak or absent signal can stem from several factors, ranging from reagent preparation to instrument settings. A systematic check of the entire experimental workflow is the most effective approach to pinpoint the issue.

Troubleshooting Workflow for Low Signal

Caption: Troubleshooting workflow for low or no fluorescence signal.

Q2: I'm observing high background fluorescence. What are the common causes and how can I reduce it?

High background fluorescence can mask the specific signal from the enzymatic reaction, leading to a reduced signal-to-noise ratio.

-

Substrate Instability: 7-Ethoxy-4-trifluoromethylcoumarin (EFC) may undergo spontaneous hydrolysis, leading to the release of the fluorescent product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), independent of enzyme activity.

-

Solution: Prepare EFC solution fresh before each experiment and protect it from light.

-

-

Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent impurities.

-

Solution: Use high-purity reagents and sterile-filtered buffers. Test individual buffer components for intrinsic fluorescence.

-

-

Autofluorescence: Biological samples, such as cell lysates or microsomes, can exhibit natural fluorescence.

-

Solution: Include a "no-enzyme" or "no-substrate" control to measure and subtract the background fluorescence.

-

-

Inappropriate Labware: Using clear or white microplates can contribute to high background due to light scattering and well-to-well crosstalk.

-

Solution: Use black, opaque microplates for fluorescence assays to minimize background.[1]

-

-

Suboptimal Wavelengths: Excitation at lower wavelengths can excite interfering fluorophores, such as NADPH.[2][3]

Q3: The fluorescence signal is unstable or decreases over time. What could be the issue?

Signal instability can be caused by several factors related to the reaction conditions and the fluorophore itself.

-

Photobleaching: The fluorescent product, HFC, can be susceptible to photobleaching upon prolonged exposure to the excitation light.

-

Solution: Minimize the exposure of the samples to the excitation light. Take readings at discrete time points rather than continuous monitoring if possible.

-

-

Substrate Depletion: In highly active enzyme preparations, the EFC substrate may be rapidly consumed, leading to a plateau or decrease in the signal.

-

Solution: Optimize the enzyme and substrate concentrations to ensure the reaction remains in the linear range for the duration of the measurement.

-

-

Enzyme Instability: The enzyme may lose activity over time under the assay conditions.

-

Solution: Ensure the assay buffer and temperature are optimal for enzyme stability. Prepare fresh enzyme dilutions for each experiment.

-

Frequently Asked Questions (FAQs)

-

What are the optimal excitation and emission wavelengths for detecting the product of the EFC reaction? The product, 7-hydroxy-4-trifluoromethylcoumarin (HFC), is typically monitored using an excitation wavelength of around 410 nm and an emission wavelength of approximately 510 nm.[4]

-

What type of microplate should I use for my EFC assay? It is highly recommended to use black, opaque microplates to minimize background fluorescence and prevent light scatter between wells.[1]

-

Can components of my reaction buffer interfere with the assay? Yes, some buffer components can be inherently fluorescent or can quench the fluorescence of HFC. It is advisable to test the fluorescence of each buffer component individually. Also, avoid buffers containing primary amines, such as Tris, if you are using any amine-reactive reagents.[5]

-

How can I be sure my enzyme is active? Always include a positive control with a known active enzyme preparation. If you suspect enzyme inactivity, prepare fresh dilutions from a new stock and handle it according to the manufacturer's recommendations.

Quantitative Data Summary

The following tables provide recommended concentration ranges and instrument settings for a typical EFC-based cytochrome P450 assay. These values should be optimized for your specific experimental conditions.

Table 1: Reagent Concentrations

| Reagent | Typical Concentration Range | Notes |

| 7-Ethoxy-4-trifluoromethylcoumarin (EFC) | 1 - 50 µM | Substrate concentration should be optimized based on the Km of the enzyme.[6] |

| Cytochrome P450 Enzyme (e.g., CYP2B6) | 10 - 100 pmol/mL | Enzyme concentration should be in the linear range of the assay. |